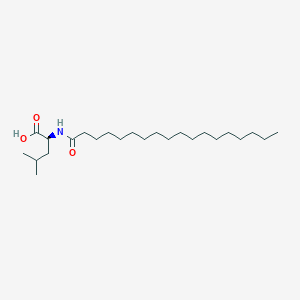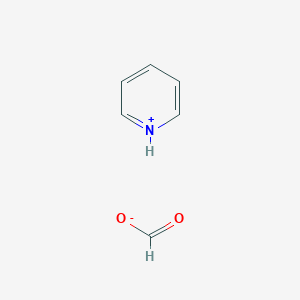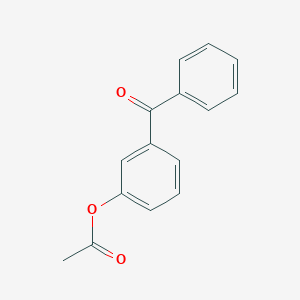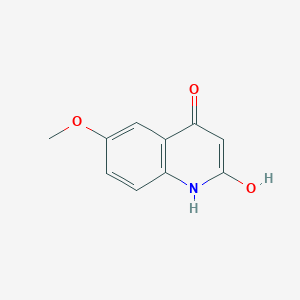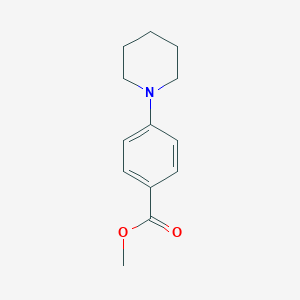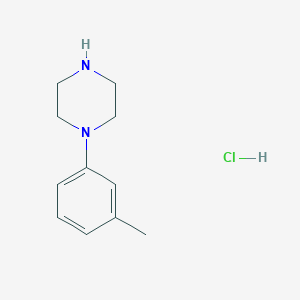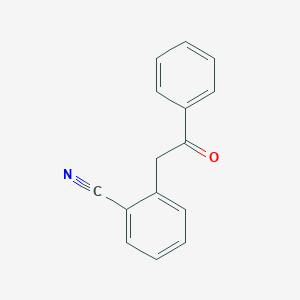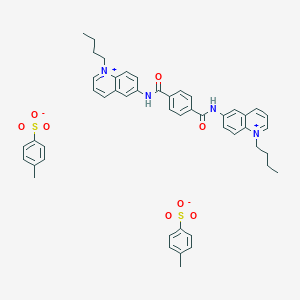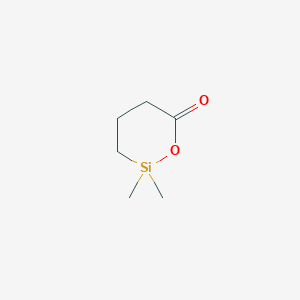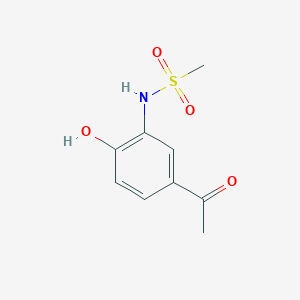
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
Descripción general
Descripción
"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" is a chemical compound that belongs to the class of methanesulfonamides, which are known for their wide range of applications in medicinal chemistry and organic synthesis. Methanesulfonamides like this one are often studied for their unique chemical and physical properties, synthesis methods, and potential applications in various fields.
Synthesis Analysis
The synthesis of related methanesulfonamide compounds involves several key steps, including the reaction of halophenyl methanesulfonamides with terminal acetylenes in the presence of catalysts to yield sulfonamides with functional groups at specific positions on the aromatic ring. For example, Sakamoto et al. (1988) describe a one-step synthesis of 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides, which highlights the versatility of sulfonamide synthesis techniques (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of methanesulfonamide compounds can be characterized using various spectroscopic and crystallographic techniques. For instance, studies on the complexes of methanesulfonamides reveal information about their ionic structure and hydrogen bonding patterns, indicating how these structural features can influence the compound's properties and reactivity (Binkowska et al., 2001).
Chemical Reactions and Properties
Methanesulfonamides participate in a variety of chemical reactions, reflecting their broad utility in organic synthesis. For example, methanesulfonates can react with acetylcholinesterase to form an inactive derivative, illustrating the reactivity of sulfonamides with biological molecules (Greenspan & Wilson, 1970). Quantum-chemical calculations provide insights into the optimized state, free energy, and molecular orbitals of methanesulfonamide compounds, offering a theoretical perspective on their chemical properties (Xue et al., 2022).
Physical Properties Analysis
The physical properties of methanesulfonamide compounds, such as solubility, melting point, and crystalline structure, can significantly affect their applicability in different domains. The crystal structure analysis provides valuable information on the intermolecular interactions and stability of these compounds (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of methanesulfonamides, including acidity, basicity, and reactivity towards various reagents, are crucial for their use in synthetic chemistry. Studies on the reactivity and chemoselectivity of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, for example, shed light on the factors that influence the behavior of these compounds in chemical reactions (Kondo et al., 2000).
Aplicaciones Científicas De Investigación
Specific Scientific Field
Chemistry, specifically Organic Synthesis .
Summary of the Application
Phenol derivatives, such as “N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Methods of Application or Experimental Procedures
In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups .
Results or Outcomes
The development of these synthetic methods has expanded the potential applications of these compounds, particularly in the synthesis of bioactive natural products and conducting polymers .
Application in the Production of Plastics, Adhesives, and Coatings
Specific Scientific Field
Summary of the Application
m-Aryloxy phenols, a group of compounds that includes “N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide”, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Methods of Application or Experimental Procedures
These compounds are incorporated into the materials during the production process to enhance their properties .
Results or Outcomes
The use of these compounds in the production of plastics, adhesives, and coatings has resulted in materials with improved thermal stability and flame resistance .
Safety And Hazards
The safety information for “N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)7-3-4-9(12)8(5-7)10-15(2,13)14/h3-5,10,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEWSLVKOAXJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597817 | |
| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide | |
CAS RN |
14347-18-3 | |
| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

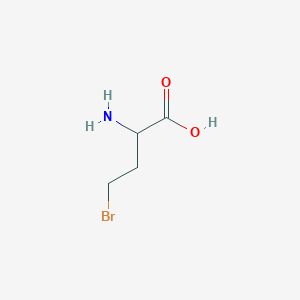
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
